molecular formula C12H14N2O5 B13388243 4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid

4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid

Cat. No.: B13388243
M. Wt: 266.25 g/mol
InChI Key: DPRFSOHHKVLCCY-UHFFFAOYSA-N
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Description

4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid is a bifunctional organic compound featuring a benzoic acid core substituted with a 4-amino-4-carboxybutanoyl group via an amide linkage. This structure combines aromatic and aliphatic carboxylic acid functionalities, making it relevant in peptide synthesis, drug design, and materials science.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

4-[(4-amino-4-carboxybutanoyl)amino]benzoic acid

InChI

InChI=1S/C12H14N2O5/c13-9(12(18)19)5-6-10(15)14-8-3-1-7(2-4-8)11(16)17/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)(H,18,19)

InChI Key

DPRFSOHHKVLCCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-GAMMA-GLU-4-ABZ-OH involves the coupling of gamma-glutamyl and 4-aminobenzoic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of H-GAMMA-GLU-4-ABZ-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure consistency and efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

H-GAMMA-GLU-4-ABZ-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of H-GAMMA-GLU-4-ABZ-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and degradation. It can also interact with cellular proteins, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in the substituents attached to the benzoic acid core or the aliphatic chain. Key comparisons include:

Compound Substituents Key Properties Applications
4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid 4-amino-4-carboxybutanoyl amide High polarity, dual carboxyl groups, hydrogen-bonding capacity Peptide linkers, enzyme inhibitors
4-(benzylamino)-4-oxobutanoic acid Benzyl group on amino-oxobutanoic acid Hydrophobic benzyl group reduces solubility; stabilized by π-π interactions Intermediate in drug synthesis
4-[(4-Carboxybenzoyl)amino]benzoic acid 4-carboxybenzoyl amide Extended conjugation, rigid planar structure Metal-organic frameworks (MOFs)
4-[(2-methyl-3-furoyl)amino]benzoic acid 2-methyl-3-furoyl group Electron-rich furan ring; pKa ≈ 4.25 (predicted) Fluorescent probes
4-[(cyclopropylcarbonyl)amino]benzoic acid Cyclopropane ring Steric hindrance from cyclopropane; altered conformational flexibility Antimicrobial agents

Spectral and Physicochemical Comparisons

  • UV-Vis Absorption: Compounds with electron-withdrawing groups (e.g., nitro in 4-[4-(nitrobenzylidene)amino]benzoic acid) exhibit λmax shifts to higher wavelengths (e.g., 275 nm in methanol) compared to the target compound, which lacks strong chromophores beyond the aromatic system . The amino-carboxybutanoyl group in the target compound may reduce εmax values due to decreased conjugation relative to derivatives like 4-[4-(dimethylaminobenzylidene)amino]benzoic acid (εmax = 0.9121 at 267 nm) .
  • IR Spectroscopy: The target compound’s IR spectrum would show peaks for amide (C=O stretch ~1650 cm⁻¹), carboxylic acid (O-H stretch ~2500–3300 cm⁻¹), and amino groups (N-H bend ~1550 cm⁻¹), similar to analogs like 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid .

Solubility and Reactivity

  • The amino-carboxybutanoyl group enhances aqueous solubility compared to hydrophobic analogs like 4-{[(4′-methoxy[1,1′-biphenyl]-4-yl)sulfonyl]amino}benzoic acid .
  • Reactivity differences arise from the aliphatic chain’s amino and carboxyl groups, enabling chelation of metal ions (e.g., Zn²⁺, Cu²⁺), unlike purely aromatic derivatives .

Key Research Findings

  • Structural Dynamics: The amino-carboxybutanoyl chain introduces conformational flexibility, contrasting with rigid analogs like 4,4′-(Carbonylimino)dibenzoic acid (), which forms stable crystalline networks .
  • Drug Delivery Potential: The compound’s dual carboxyl groups mimic glutamate, suggesting utility in prodrugs targeting glutamate transporters .

Biological Activity

4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention due to its diverse biological activities. This compound is part of a class of aminobenzoic acids that have been studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is C12H13N3O5, with a molecular weight of 273.25 g/mol. Its structure features an amino group and a carboxylic acid moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC12H13N3O5
Molecular Weight273.25 g/mol
IUPAC NameThis compound
CAS Number[Not Provided]

Anticancer Properties

Recent studies have highlighted the anticancer potential of PABA derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation by modulating various signaling pathways. For instance, derivatives have shown effectiveness against prostate cancer cells by enhancing acetylation of tubulin and disrupting microtubule dynamics .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Studies have reported that PABA derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Anti-inflammatory properties have also been attributed to this compound. It has been shown to reduce inflammatory markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Study : In a controlled study involving prostate cancer cell lines, the application of this compound resulted in a significant reduction in cell viability (IC50 values around 7.49 µM). The compound's ability to enhance α-tubulin acetylation was linked to its cytotoxic effects on cancer cells .
  • Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may serve as a lead for antibiotic development .
  • Anti-inflammatory Response : In a murine model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment over a four-week period, indicating its potential therapeutic role in managing inflammatory conditions .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Cellular Uptake : Its amino and carboxyl groups facilitate cellular uptake, enhancing its bioavailability.
  • Signal Transduction Modulation : It modulates key signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid, and how can reaction efficiency be optimized?

  • Methodology :

  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate 4-aminobenzoic acid with 4-amino-4-carboxybutanoyl derivatives. Protect the carboxyl and amino groups during synthesis to prevent side reactions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF or DCM) and temperature (25–50°C) to enhance yield. Purify via recrystallization or reverse-phase chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Analytical Techniques :
  • NMR : Confirm amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~6.5–7.5 ppm for amide NH).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS in negative ion mode to verify molecular weight (e.g., [M-H]⁻ peak) .
  • Crystallography : For unambiguous confirmation, grow single crystals via vapor diffusion and solve the structure using SHELX .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Employ a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., d₄-4-aminobenzoic acid) to correct for matrix effects .
  • Sample Preparation : Acidify biological samples (plasma, urine) with 1% TFA, followed by solid-phase extraction (C18 cartridges) to isolate the compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodology :

  • Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., spectrophotometric NADH depletion ) with cellular uptake studies (e.g., radiolabeled tracer experiments).
  • Meta-Analysis : Systematically review assay conditions (pH, temperature, cofactors) across studies to identify variables affecting activity .

Q. What computational approaches are used to model interactions between this compound and target enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450 or carbonic anhydrase). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
  • QM/MM Calculations : Combine quantum mechanics (B3LYP/6-31G*) and molecular mechanics to study electronic interactions at the binding site .

Q. How to design experiments to study the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation : Incubate the compound in buffers (pH 1–10, 37°C) and analyze degradation products via LC-MS. Identify hydrolytic cleavage points (e.g., amide bond) .
  • Light/Heat Stability : Expose to UV light (254 nm) or 60°C for 48 hours. Monitor degradation using stability-indicating HPLC methods .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Methodology :

  • Crystallization Screens : Use sparse-matrix screens (e.g., Hampton Index) with PEGs or salts as precipitants. Microseeding improves crystal size .
  • Data Collection : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. Refine with SHELXL, incorporating anisotropic displacement parameters for heavy atoms .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data versus computational structural predictions?

  • Methodology :

  • Validation Tools : Cross-check crystallographic restraints (e.g., bond lengths, angles) with Mogul/Platon. Re-refine using alternative software (e.g., PHENIX) .
  • DFT Optimization : Compare experimental geometry with gas-phase DFT-optimized structures (e.g., Gaussian09) to identify conformational differences .

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